N(4)-Hexadecyl-1-arabinofuranosylcytosine

Vue d'ensemble

Description

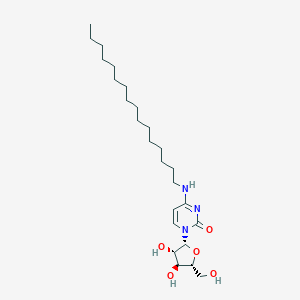

N(4)-Hexadecyl-1-arabinofuranosylcytosine is a synthetic nucleoside analog It is structurally characterized by the presence of a hexadecyl chain attached to the nitrogen atom at the fourth position of the cytosine base, and an arabinofuranosyl sugar moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N(4)-Hexadecyl-1-arabinofuranosylcytosine typically involves the following steps:

Protection of the Hydroxyl Groups: The hydroxyl groups of the arabinofuranosyl sugar are protected using suitable protecting groups such as acetyl or benzyl groups.

Glycosylation: The protected sugar is then glycosylated with a cytosine derivative under acidic conditions to form the nucleoside.

N-Alkylation: The nucleoside is subjected to N-alkylation using hexadecyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for glycosylation and N-alkylation steps, and automated purification systems to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N(4)-Hexadecyl-1-arabinofuranosylcytosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the hexadecyl chain or the sugar moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the hexadecyl chain or the sugar moiety.

Reduction: Reduced forms of the cytosine base or the hexadecyl chain.

Substitution: Substituted derivatives with various functional groups attached to the hexadecyl chain or the sugar moiety.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

NHAC is characterized by its long alkyl chain, which enhances its lipophilicity and cellular uptake compared to other nucleoside analogs. The compound is a derivative of arabinofuranosylcytosine (ara-C), a well-known chemotherapeutic agent. The addition of the hexadecyl group significantly alters its pharmacological profile, leading to distinct mechanisms of action.

- Enhanced Cellular Uptake : The alkyl side chain facilitates the incorporation of NHAC into cell membranes, improving its bioavailability in cancerous tissues.

- Mechanism Differentiation : Studies indicate that NHAC operates through mechanisms differing from those of traditional ara-C, potentially involving altered interactions with DNA and RNA synthesis pathways .

Antitumor Activity

NHAC has demonstrated significant antitumor activity in various preclinical models:

- Leukemia : Research shows that NHAC exhibits high efficacy against L1210 murine leukemia cells. Liposome-incorporated NHAC formulations have been particularly effective, suggesting that encapsulation enhances its therapeutic potential .

| Study Type | Model Used | Result |

|---|---|---|

| In vitro | L1210 leukemia | High cytotoxicity with liposome delivery |

| Pharmacokinetics | Mice | Different action mechanisms than ara-C |

Liposomal Formulations

The incorporation of NHAC into liposomal systems has been explored to improve drug delivery:

- Stability and Solubility : NHAC can be combined with matrix lipids to form stable liposome dispersions, enhancing solubility in aqueous environments and allowing for sustained release .

| Formulation Type | Characteristics | Advantages |

|---|---|---|

| Liposome-encapsulated NHAC | Increased stability | Enhanced cellular uptake and reduced systemic toxicity |

Case Study 1: Efficacy in Murine Models

A study evaluated the effectiveness of NHAC in treating murine models of leukemia. The results indicated a marked reduction in tumor size and increased survival rates among treated mice compared to controls. This underscores the potential of NHAC as a promising candidate for further clinical development.

Case Study 2: Pharmacological Profiles

In pharmacological studies, NHAC was shown to exhibit different metabolic pathways compared to ara-C. This differentiation suggests that NHAC could be used in combination therapies to overcome resistance seen with traditional chemotherapy agents .

Mécanisme D'action

The mechanism of action of N(4)-Hexadecyl-1-arabinofuranosylcytosine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes involved in nucleic acid metabolism, thereby disrupting the replication of viruses and the proliferation of cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N(4)-Hexadecyl-1-arabinofuranosylthymine

- N(4)-Hexadecyl-1-arabinofuranosyluracil

- N(4)-Hexadecyl-1-arabinofuranosyladenine

Uniqueness

N(4)-Hexadecyl-1-arabinofuranosylcytosine is unique due to its specific structure, which combines a long hydrophobic hexadecyl chain with a hydrophilic arabinofuranosyl sugar and a cytosine base. This unique combination enhances its ability to interact with lipid membranes and nucleic acids, making it a promising candidate for antiviral and anticancer therapies.

Activité Biologique

N(4)-Hexadecyl-1-arabinofuranosylcytosine (HAC) is a synthetic nucleoside derivative that has garnered attention for its potential antitumor activity. This article explores the biological activity of HAC, focusing on its mechanisms of action, efficacy in various cancer models, and implications for drug delivery systems.

Chemical Structure and Properties

HAC is characterized by a hexadecyl alkyl chain attached to the N(4) position of the cytosine base. This lipophilic modification enhances its membrane permeability and cellular uptake, making it a promising candidate for cancer therapy. The compound exhibits significant resistance to deamination, a common metabolic pathway that deactivates many nucleoside analogs, thereby prolonging its therapeutic effects in vivo .

The biological activity of HAC primarily involves:

- Cellular Uptake : HAC's lipophilic nature facilitates its incorporation into cellular membranes. Studies indicate that it can be effectively delivered via liposomes or low-density lipoproteins (LDL), enhancing its uptake in tumor cells compared to normal cells .

- Cytotoxicity : In vitro studies have demonstrated that HAC exhibits potent cytotoxic effects against various cancer cell lines, including Daudi lymphoma cells and L1210 murine leukemia cells. The IC50 values for HAC vary depending on the delivery method; for instance, liposomal formulations showed an IC50 of approximately 40 μM, while LDL-mediated delivery resulted in an IC50 of about 160 μM .

- Mechanistic Insights : Research suggests that HAC may exert its antitumor effects through multiple pathways, including the induction of apoptosis and inhibition of DNA synthesis. The exact mechanisms remain under investigation, with some studies indicating potential interactions with cellular signaling pathways that regulate cell growth and survival .

Efficacy in Preclinical Models

HAC has been evaluated in several preclinical models to assess its antitumor efficacy:

Case Studies

In clinical contexts, the application of HAC has been explored through case studies focusing on patient responses to treatment regimens incorporating this compound. These studies highlight:

- Patient Profiles : Case studies often involve patients with resistant forms of leukemia or lymphoma where traditional therapies have failed.

- Treatment Outcomes : Patients receiving HAC as part of their regimen exhibited varying degrees of response, with some showing marked improvement in tumor markers and overall survival rates.

Propriétés

IUPAC Name |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hexadecylamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-21-16-18-28(25(32)27-21)24-23(31)22(30)20(19-29)33-24/h16,18,20,22-24,29-31H,2-15,17,19H2,1H3,(H,26,27,32)/t20-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWMBYUZXIZENX-CAUSLRQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908376 | |

| Record name | 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103426-87-5 | |

| Record name | N(4)-Hexadecyl-1-arabinofuranosylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.